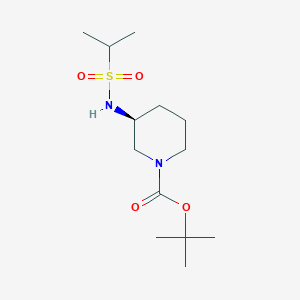
(S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives often involves multistep synthetic routes including acylation, sulfonation, and substitution reactions. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is prepared through a three-step process from piperidin-4-ylmethanol with an overall yield of 20.2% (Min Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, MS, and high-resolution mass spectrometry. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined through single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure incorporating a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).
Chemical Reactions and Properties
Tert-butyl piperidine-1-carboxylate derivatives engage in various chemical reactions, including multi-coupling reactions, which enable the synthesis of highly functionalized sulfones and other complex molecules. An example is the reaction of 3-bromo-2-(tert-butylsulfonyl)-1-propene with various electrophiles, yielding unsaturated sulfones (P. Auvray et al., 1985).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Design
(S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and drug design. A notable research direction is the synthesis of aminoalkanolic derivatives of xanthone with potential antiepileptic activity. Compounds such as 3-(tert.-butyl-amino) and 3-[N-methyl-(tert.-butyl)-amino] substituted 2-hydroxy-1-(2-xanthonoxy)-propane have shown promising results in anticonvulsant tests (Marona, Górka, & Szneler, 1998). Similarly, novel 1‐Aryl‐3‐[(4‐benzyl)piperidine‐1‐yl]propane derivatives have been synthesized and evaluated for their antidepressant-like effects, demonstrating significant decrease in immobility behaviour, indicative of potential antidepressant properties (Köksal & Bilge, 2007).
Pharmacology and Therapeutic Applications
In pharmacological research, derivatives of (S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate are utilized to explore new therapeutic potentials. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as selective 5-HT7 receptor antagonists or multifunctional agents, offering potential in treating complex diseases. These compounds, such as 31 and 33, have demonstrated distinct antidepressant-like and pro-cognitive properties in vivo, highlighting their therapeutic potential for CNS disorders (Canale et al., 2016).
Metabolism and Toxicological Studies
The compound and its related structures have been a subject of metabolism and toxicological studies. For instance, tert-Butylhydroquinone (TBHQ), an antioxidant used in food, and its metabolism, focusing on the formation of potentially nephrotoxic sulfur-containing metabolites, have been studied to understand its toxicity to kidney and bladder (Peters et al., 1996). Moreover, water-soluble sulfonamides incorporating beta-alanyl moieties, possessing intraocular pressure lowering properties, have been synthesized and evaluated, indicating the compound's role in developing topical antiglaucoma medication (Supuran et al., 2000).
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFNBUBXZMDBR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

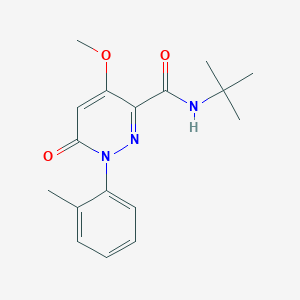

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)
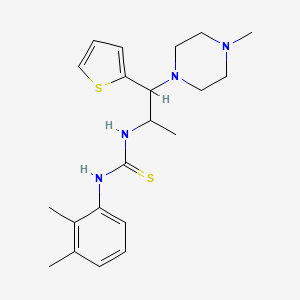
![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

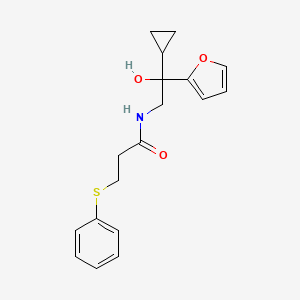

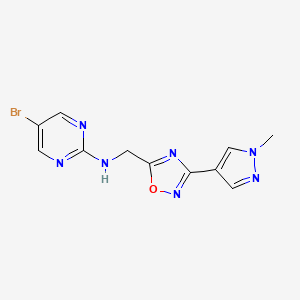
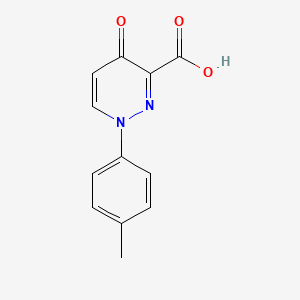

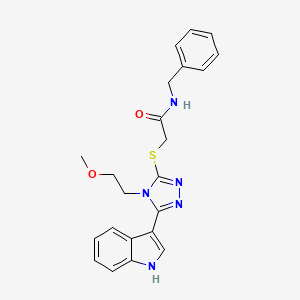
![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)
